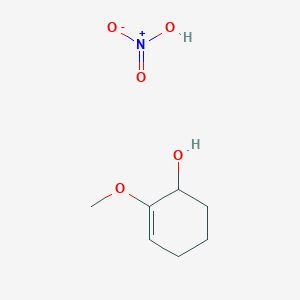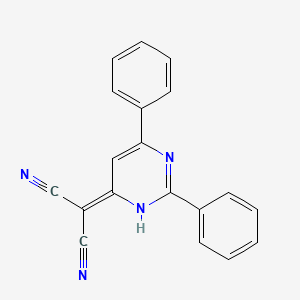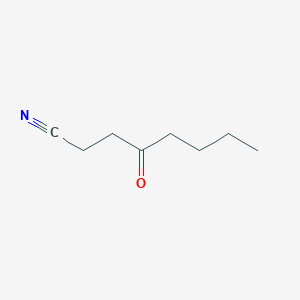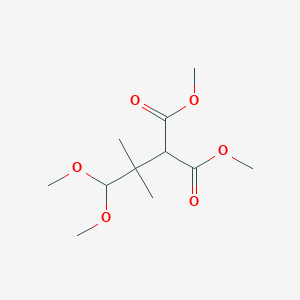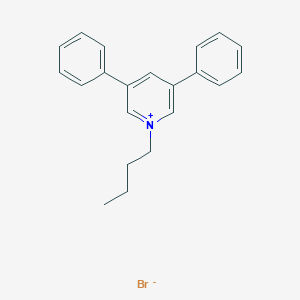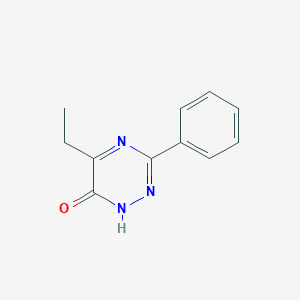![molecular formula C14H22OS2 B14502682 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol CAS No. 63382-30-9](/img/structure/B14502682.png)
2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a dithiane moiety, and an ethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol typically involves multiple steps, starting from readily available precursors One common method involves the reaction of a cyclopentanone derivative with a dithiane compound under acidic conditions to form the dithiane ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Scientific Research Applications
2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit or activate specific enzymes, affecting metabolic processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylethenyl)aniline: Shares the prop-1-en-2-yl group but differs in the overall structure.
Naphthalene derivatives: Contain similar ring structures but differ in functional groups and overall reactivity.
Uniqueness
2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol is unique due to its combination of a cyclopentane ring, dithiane moiety, and ethylidene group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63382-30-9 |
|---|---|
Molecular Formula |
C14H22OS2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
2-ethylidene-1-(2-prop-2-enyl-1,3-dithian-2-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H22OS2/c1-3-8-14(16-10-6-11-17-14)13(15)9-5-7-12(13)4-2/h3-4,15H,1,5-11H2,2H3 |
InChI Key |
PEOBKCYJUWPYDT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCC1(C2(SCCCS2)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
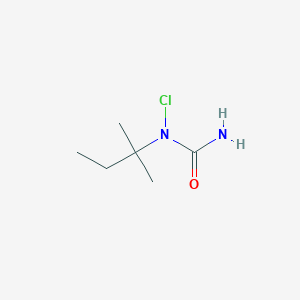
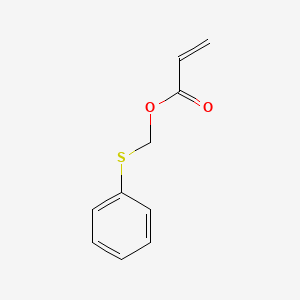
![N~1~-Methyl-N~3~-{1-[3-(3-phenylpropoxy)phenyl]ethyl}propane-1,3-diamine](/img/structure/B14502612.png)
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
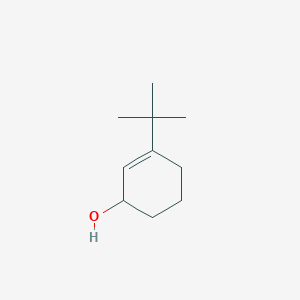

![5-Chloro-N-[2-(4-ethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B14502626.png)
